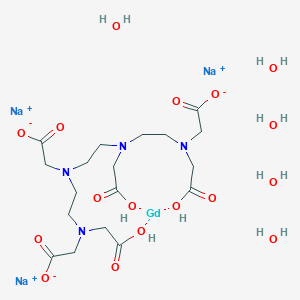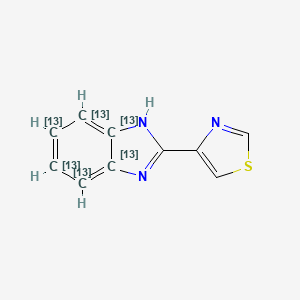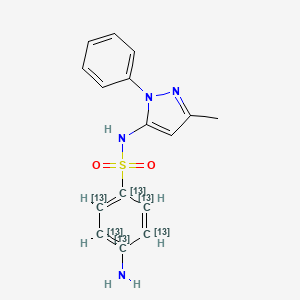
4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ベンジリデンアミノ)-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールは、1,2,4-トリアゾール類に属するヘテロ環式化合物です。この化合物は、多様な生物活性と医薬品化学における潜在的な用途により、大きな関心を集めています。トリアゾール環の存在に加えて、ベンジリデンアミノ基とクロロフェニル基は、その独特な化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
4-(ベンジリデンアミノ)-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、3-クロロベンズアルデヒドと4-アミノ-5-メルカプト-3H-1,2,4-トリアゾールの縮合反応によって行われます。反応は通常、エタノールまたはメタノールなどの適切な溶媒中で、還流条件下で行われます。反応混合物を数時間加熱すると、目的の生成物が生成されます。 生成物は、次にろ過、洗浄、再結晶によって精製された4-(ベンジリデンアミノ)-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールが得られます .
工業生産方法
この化合物の具体的な工業生産方法はあまりよく文書化されていませんが、一般的なアプローチは、ラボの合成プロセスを拡大することになります。これには、収率と純度を最大限に高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。さらに、工業生産では、一貫した品質と効率を確保するために、連続フロー反応器と自動システムを使用することがあります。
化学反応の分析
反応の種類
4-(ベンジリデンアミノ)-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールは、次のようなさまざまな化学反応を起こします。
酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を生成することができます。
還元: イミン基は、対応するアミンに還元することができます。
置換: クロロフェニル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) などがあります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウム (NaOH) などの塩基の存在下で、置換反応に使用できます。
生成される主な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: 対応するアミン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性と抗真菌性について調査されています。
医学: 抗がん剤としての可能性と、特定の酵素を阻害する能力について研究されています。
作用機序
4-(ベンジリデンアミノ)-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、さまざまな分子標的との相互作用を含みます。トリアゾール環は、金属イオンと配位して、酵素活性を影響を与えることができます。ベンジリデンアミノ基は、生体分子中の求核部位と相互作用して、酵素機能の阻害につながる可能性があります。 さらに、クロロフェニル基は、化合物の親油性を高め、細胞膜や細胞内標的との相互作用を促進します .
類似化合物の比較
類似化合物
4-(ベンジリデンアミノ)-5-フェニル-4H-1,2,4-トリアゾール-3-チオール: 塩素原子が含まれていないため、生物活性と化学反応性が異なる可能性があります。
4-(ベンジリデンアミノ)-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール: 構造は似ていますが、塩素原子が異なる位置にあるため、特性が異なる可能性があります。
4-(ベンジリデンアミノ)-5-(3-ブロモフェニル)-4H-1,2,4-トリアゾール-3-チオール: 塩素の代わりに臭素原子を含んでおり、反応性と生物学的効果に影響を与える可能性があります。
独自性
4-(ベンジリデンアミノ)-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールに3-クロロフェニル基が存在することは、他の類似化合物とは異なる独自の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with the chlorine atom in a different position, potentially altering its properties.
4-(Benzylideneamino)-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological effects.
Uniqueness
The presence of the 3-chlorophenyl group in 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties, making it distinct from other similar compounds.
特性
CAS番号 |
478254-99-8 |
|---|---|
分子式 |
C15H11ClN4S |
分子量 |
314.8 g/mol |
IUPAC名 |
4-[(E)-benzylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4S/c16-13-8-4-7-12(9-13)14-18-19-15(21)20(14)17-10-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b17-10+ |
InChIキー |
DFMHMJKQFXHNSY-LICLKQGHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)



